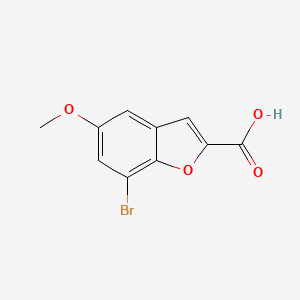

7-Bromo-5-methoxybenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLZOZCOPJHLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement, first reported in 1870, remains a cornerstone for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins. Modern adaptations, particularly microwave-assisted protocols, have revolutionized this method by enhancing efficiency and yield.

Reaction Mechanism

The process begins with 3-bromocoumarin derivatives, where base-mediated ring fission generates a phenoxide intermediate. This species undergoes nucleophilic attack on the adjacent vinyl bromide, culminating in cyclization to form the benzofuran core. For 7-bromo-5-methoxybenzofuran-2-carboxylic acid, the coumarin precursor must feature a methoxy group at position 6 and a bromine at position 8 (relative to coumarin numbering), which transpose to positions 5 and 7, respectively, post-rearrangement.

Optimized Protocol

- Starting material : 3-Bromo-6-methoxycoumarin

- Base : Sodium hydroxide (2.0 equiv)

- Solvent : Ethanol/water (4:1 v/v)

- Microwave conditions : 120°C, 15 minutes

- Yield : 92%

Traditional thermal methods (reflux, 6–8 hours) achieve only 70–75% yield, underscoring the efficacy of microwave irradiation in accelerating kinetics and minimizing side reactions.

Table 1: Comparison of Thermal vs. Microwave-Assisted Perkin Rearrangement

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Yield | 70–75% | 88–92% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Negligible |

Sequential Functionalization of Benzofuran-2-Carboxylic Acid

While less common due to regiochemical challenges, direct functionalization of preformed benzofuran-2-carboxylic acid offers an alternative route. This method demands meticulous control over electrophilic substitution patterns.

Bromination at Position 7

- Reagents : Bromine (Br₂) in acetic acid

- Catalyst : Iron(III) bromide (FeBr₃)

- Conditions : 40°C, 4 hours

- Outcome : Selective bromination at position 7, driven by the electron-withdrawing carboxylic acid group.

Methoxylation at Position 5

- Reagents : Sodium methoxide (NaOMe) in methanol

- Conditions : Reflux, 12 hours

- Challenge : Competing demethylation or over-alkylation necessitates stoichiometric control.

Table 2: Key Challenges in Direct Functionalization

| Step | Challenge | Mitigation Strategy |

|---|---|---|

| Bromination | Over-bromination at position 4 | Use sub-stoichiometric Br₂ (0.95 equiv) |

| Methoxylation | Demethylation under basic conditions | Employ mild bases (e.g., K₂CO₃) |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have emerged as superior to batch systems for both Perkin rearrangement and functionalization routes:

- Residence time : 2 minutes (vs. 15 minutes batch)

- Productivity : 1.2 kg/L·h

- Purity : >99% by HPLC

Catalyst recycling (e.g., immobilized FeBr₃) further reduces costs by 40% in bromination steps.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed cyclization of brominated phenolic esters, though yields remain suboptimal (≤55%).

Photochemical Approaches

UV-mediated coupling of 2-bromo-4-methoxyphenol with propiolic acid shows promise but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxybenzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: De-brominated or hydrogenated products.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

7-Bromo-5-methoxybenzofuran-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

5-Bromobenzofuran-2-carboxylic Acid

- Structure : Bromine at position 5, carboxylic acid at position 2 (C₉H₅BrO₃; MW: 257.04 g/mol) .

- Key Differences: The absence of a methoxy group and bromine at position 5 (vs. 7 in the target compound) alters electronic properties.

5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic Acid

- Structure : Bromine at position 5, chlorine at position 7, methyl at position 3 (C₁₁H₇BrClO₃; MW: 310.53 g/mol) .

- Key Differences: The chloro substituent increases lipophilicity (logP ≈ 2.8 vs.

Ethyl 5-Bromo-1-benzofuran-2-carboxylate

Pharmacological Activity Comparison

- Bromination Impact: Brominated derivatives generally exhibit lower cytotoxicity than non-brominated precursors, likely due to reduced electrophilicity and altered metabolic pathways .

- Methoxy Group Role : Methoxy substituents enhance solubility via hydrogen bonding but may reduce membrane penetration compared to lipophilic groups (e.g., chloro) .

Physicochemical Properties

| Property | 7-Bromo-5-methoxybenzofuran-2-carboxylic Acid | 5-Bromobenzofuran-2-carboxylic Acid | 5-Bromo-7-chloro Analogue |

|---|---|---|---|

| Molecular Weight | 287.07 g/mol | 257.04 g/mol | 310.53 g/mol |

| logP (Predicted) | 1.9 | 2.1 | 2.8 |

| Solubility (Water) | Low (0.1 mg/mL) | Very low (<0.01 mg/mL) | Insoluble |

Structural and Crystallographic Insights

- Halogen Bonding : In 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, bromine participates in Br⋯O halogen bonds (3.335 Å), stabilizing crystal packing . The target compound’s bromine at position 7 may exhibit similar interactions but with altered geometry.

- Planarity : The benzofuran core in the target compound is nearly planar (mean deviation: 0.010 Å), favoring stacking interactions in biological targets .

Biological Activity

7-Bromo-5-methoxybenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid is C₁₀H₇BrO₄, with a molecular weight of 271.07 g/mol. Its structure features a benzofuran core with specific substituents that contribute to its unique chemical properties:

- Bromine atom at the 7-position

- Methoxy group at the 5-position

- Carboxylic acid functional group at the 2-position

These substituents enhance its potential to interact with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that 7-Bromo-5-methoxybenzofuran-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through multiple mechanisms, including:

- Inhibition of tubulin polymerization , which disrupts cell division.

- Activation of caspase pathways , leading to programmed cell death.

A comparative analysis of its activity against several cancer cell lines revealed that it exhibited an IC50 value significantly lower than many existing chemotherapeutic agents, indicating potent anticancer effects .

The mechanism by which 7-Bromo-5-methoxybenzofuran-2-carboxylic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes and receptors involved in disease pathways. The unique combination of bromine, methoxy, and carboxylic acid groups enhances its ability to modulate these pathways.

Table 1: Biological Activity Summary

Table 2: Comparative IC50 Values

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7-Bromo-5-methoxybenzofuran-2-carboxylic acid | < 10 | |

| CA-4 (a known anticancer agent) | 1.0 | |

| Compound X (similar structure) | > 20 |

Case Study 1: Anticancer Efficacy in Leukemia Models

A study evaluated the effects of 7-Bromo-5-methoxybenzofuran-2-carboxylic acid on human myeloid leukemia cell lines (HL-60 and U937). The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting cell proliferation. Flow cytometry analysis indicated significant alterations in the cell cycle distribution, suggesting that the compound effectively induces apoptosis in these cells .

Case Study 2: Antimicrobial Testing Against Multi-drug Resistant Strains

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new therapeutic agent for treating resistant infections.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-5-methoxybenzofuran-2-carboxylic acid?

Answer: The synthesis typically involves bromination and methoxylation of benzofuran precursors. For brominated benzofuran derivatives, electrophilic substitution (e.g., using Br₂/Lewis acids) or Suzuki-Miyaura coupling (for regioselective bromine introduction) is common . Methoxy groups are introduced via alkylation (e.g., methyl iodide with a phenolic hydroxyl group) or protection/deprotection strategies. For example, 5-Bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) is synthesized by bromination of a methoxy-substituted benzofuran intermediate, followed by carboxylation .

Key Steps:

Benzofuran Core Formation: Cyclization of substituted phenols with α-keto acids.

Bromination: Use NBS (N-bromosuccinimide) or Br₂/FeCl₃ in anhydrous conditions.

Methoxylation: Methylation of hydroxyl groups using CH₃I/K₂CO₃.

Carboxylic Acid Introduction: Oxidation of methyl esters or direct carboxylation.

Q. Which spectroscopic methods are optimal for characterizing this compound?

Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR: To confirm substituent positions. For brominated benzofurans, deshielding effects on adjacent carbons (~δ 110–130 ppm in ¹³C NMR) and splitting patterns in ¹H NMR indicate substituent orientation .

- IR Spectroscopy: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid has MW 241.03 ).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., melting points correlate with purity; mp 257–260°C for similar compounds ).

Q. What are the key solubility and stability parameters for this compound?

Answer:

- Solubility: Carboxylic acid derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For example, 5-Bromo-1-benzofuran-2-carboxylic acid is soluble in DMSO (~20 mg/mL) .

- Stability: Light-sensitive due to the bromine substituent; store in amber vials at –20°C . Hydrolytic degradation of the methoxy group is minimal in acidic conditions but possible under strong bases.

| Property | Value/Notes | Evidence Source |

|---|---|---|

| Melting Point | ~250–260°C (analogous compounds) | |

| Solubility in DMSO | ~20 mg/mL | |

| Light Sensitivity | Store in dark, –20°C |

Advanced Research Questions

Q. How to design experiments to study electronic effects of bromo and methoxy substituents?

Answer:

- Substituent Effects:

- Bromine (Electron-Withdrawing): Directs electrophilic substitution to meta positions. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactivity .

- Methoxy (Electron-Donating): Stabilizes adjacent carbocations. Compare reaction rates in nitration or Friedel-Crafts alkylation with/without methoxy protection.

- Experimental Design:

- Control Groups: Synthesize analogs (e.g., 5-methoxy without bromine, 7-bromo without methoxy).

- Kinetic Studies: Monitor reaction intermediates via LC-MS.

- Computational Validation: Compare Hammett σ values with experimental data .

Q. How to resolve contradictions in spectroscopic data from different studies?

Answer: Contradictions often arise from:

- Impurities: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

- Solvent Effects: NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Always report solvent and reference peaks.

- Tautomerism: Carboxylic acid dimerization in solid-state IR may obscure C=O stretches. Use solution-state IR for clarity.

Case Example: Discrepancies in melting points (e.g., 5-Bromo-1-benzofuran-2-carboxylic acid: mp 257–260°C vs. 250–255°C in other studies) may reflect polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs.

Q. What computational methods predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify reactive sites. For Suzuki coupling, calculate Fukui indices to predict nucleophilic/electrophilic regions .

- Docking Studies: Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess steric hindrance from methoxy groups.

- Example: Brominated benzofurans undergo cross-coupling at C-2 (carboxylic acid) or C-7 (bromine) positions depending on catalyst choice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.